(S)-4-methyl-2-(pyrrolidin-2-yl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
4-methyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m0/s1 |
InChI Key |
JRYSNDSTDPDJKN-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CSC(=N1)[C@@H]2CCCN2 |
Canonical SMILES |
CC1=CSC(=N1)C2CCCN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 4 Methyl 2 Pyrrolidin 2 Yl Thiazole
Stereoselective Synthesis Approaches to the Thiazole (B1198619) Core of (S)-4-methyl-2-(pyrrolidin-2-yl)thiazole
The primary challenge in synthesizing this compound lies in establishing the (S)-configuration at the C2 position of the pyrrolidine (B122466) ring and efficiently coupling it with the 4-methylthiazole (B1212942) moiety. Various strategies have been developed to address this, focusing on the asymmetric construction of the pyrrolidine ring, the use of chiral auxiliaries, and enantioselective catalysis.
Asymmetric Construction of the Pyrrolidine Moiety
A prevalent and efficient strategy for the asymmetric synthesis of the pyrrolidine moiety is the utilization of the chiral pool, with L-proline being a favored starting material. nih.govrsc.org This approach leverages the inherent stereochemistry of the natural amino acid to construct the desired (S)-configured pyrrolidine ring.
A common method involves the conversion of N-protected L-proline into a suitable precursor for thiazole synthesis. For instance, N-Boc-L-prolinamide can be prepared and subsequently converted to the corresponding thioamide. This chiral thioamide is a key intermediate for the classical Hantzsch thiazole synthesis. mdpi.comnih.gov The reaction of this thioamide with an α-haloketone, such as chloroacetone, directly furnishes the 4-methylthiazole ring attached to the stereochemically defined pyrrolidine.
Table 1: Hantzsch Thiazole Synthesis using L-proline derived thioamide
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | N-Boc-L-proline | Amide coupling reagents (e.g., EDC, HOBt), NH3 | N-Boc-L-prolinamide |
| 2 | N-Boc-L-prolinamide | Lawesson's reagent or P4S10 | N-Boc-L-prolinethioamide |
| 3 | N-Boc-L-prolinethioamide, Chloroacetone | Base (e.g., K2CO3), Solvent (e.g., Ethanol), Reflux | N-Boc-(S)-4-methyl-2-(pyrrolidin-2-yl)thiazole |
The primary advantage of this chiral pool approach is the high enantiomeric purity of the final product, which is directly derived from the starting L-proline.
Chiral Auxiliary-Mediated Strategies in Thiazole Ring Formation
Chiral auxiliaries offer another powerful tool for controlling stereochemistry during the synthesis of complex molecules. mdpi.comresearchgate.netnih.gov In the context of this compound synthesis, a chiral auxiliary can be temporarily attached to a precursor of either the pyrrolidine or thiazole ring to direct the stereochemical outcome of a key bond-forming reaction.
One conceptual approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a glycine (B1666218) equivalent. scielo.org.mx Asymmetric alkylation of this chiral glycine enolate with a suitable electrophile can establish the desired stereocenter. Subsequent elaboration of the alkylated product to form the pyrrolidine ring, followed by thiazole formation, would yield the enantiomerically enriched target compound.
While direct applications of chiral auxiliaries to the formation of the thiazole ring in this specific molecule are not extensively documented, sulfur-containing chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have shown great promise in various asymmetric syntheses. scielo.org.mxscielo.org.mx These auxiliaries can influence the stereoselectivity of reactions on an attached acyl group, which could be a precursor to the thiazole ring.
Table 2: Conceptual Chiral Auxiliary Approach
| Step | Description | Key Transformation |
|---|---|---|
| 1 | Attachment of a chiral auxiliary to a glycine derivative. | Amide bond formation. |
| 2 | Diastereoselective alkylation of the enolate. | Formation of a new stereocenter. |
| 3 | Elaboration to a pyrrolidine precursor and cyclization. | Pyrrolidine ring formation. |
| 4 | Conversion to a thioamide and Hantzsch cyclization. | Thiazole ring formation. |
The success of this strategy hinges on the ability of the chiral auxiliary to effectively control the stereochemistry of the key bond-forming steps and its facile removal without racemization.
Enantioselective Catalysis in this compound Synthesis
Enantioselective catalysis provides a more atom-economical and elegant approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. unibo.itbeilstein-journals.org For the synthesis of this compound, enantioselective catalysis can be applied to the construction of the chiral pyrrolidine ring.
Organocatalysis: Chiral amines, particularly those derived from proline, have emerged as powerful organocatalysts for a variety of asymmetric transformations. unibo.itbeilstein-journals.orgacs.org For instance, an organocatalytic asymmetric Michael addition of an aldehyde to a nitroolefin can be employed to construct a key intermediate for the pyrrolidine ring with high enantioselectivity. beilstein-journals.org This intermediate can then be further elaborated and cyclized to form the (S)-pyrrolidine moiety.
Transition-Metal Catalysis: Rhodium-catalyzed asymmetric hydrogenation of substituted pyrroles is a well-established method for the synthesis of chiral pyrrolidines. mdpi.comoup.com This method can produce highly functionalized pyrrolidines with excellent diastereoselectivity. acs.org A suitably substituted pyrrole (B145914) precursor could be hydrogenated using a chiral rhodium catalyst to generate the (S)-pyrrolidine core, which can then be converted to the target molecule.
Table 3: Enantioselective Catalytic Approaches to the Pyrrolidine Moiety
| Catalytic System | Key Reaction | Substrates |
|---|---|---|
| Chiral Amine Organocatalyst | Asymmetric Michael Addition | Aldehydes, Nitroolefins |
These catalytic methods offer the advantage of generating the desired stereochemistry with high efficiency and selectivity, often under mild reaction conditions.
Functionalization and Derivatization Strategies for this compound Analogues
The development of analogues of this compound is crucial for exploring its structure-activity relationships in various applications. This requires versatile and regioselective functionalization strategies for both the thiazole and pyrrolidine rings.
Regioselective Modifications of the Thiazole Ring System
The thiazole ring offers several positions for functionalization. The C5 position is often susceptible to electrophilic substitution, while metal-catalyzed cross-coupling reactions can be employed for modifications at various positions if a suitable handle, such as a halogen, is present. rsc.orgresearchgate.net
A common strategy for functionalization at the C5 position is electrophilic aromatic substitution. For example, bromination can be achieved using N-bromosuccinimide (NBS) to introduce a bromine atom, which can then serve as a handle for further transformations, such as cross-coupling reactions. rsc.org Regioselective C-H bond arylation at the C5 position of thiazole derivatives has also been achieved using nickel catalysis. chemrxiv.org
Table 4: Regioselective Functionalization of the Thiazole Ring
| Position | Reaction Type | Reagents and Conditions |
|---|---|---|
| C5 | Electrophilic Bromination | N-Bromosuccinimide (NBS), Solvent (e.g., Acetonitrile) |
| C5 | C-H Arylation | Aryl halide, Nickel catalyst, Base |
These methods allow for the introduction of a wide range of substituents onto the thiazole ring, enabling the synthesis of a diverse library of analogues.
Functionalization of the Pyrrolidine Nitrogen and Side Chains
The secondary amine of the pyrrolidine ring is a key site for functionalization, allowing for the introduction of various substituents through N-acylation, N-alkylation, and N-arylation reactions. nih.govnih.govmdpi.com
N-Acylation: The pyrrolidine nitrogen can be readily acylated using acid chlorides or anhydrides in the presence of a base. This allows for the introduction of a wide variety of amide functionalities.
N-Alkylation: N-alkylation can be achieved by reacting the pyrrolidine with alkyl halides, often in the presence of a base like potassium carbonate. researchgate.net Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.
N-Arylation: Copper-catalyzed N-arylation (Ullmann condensation) of the pyrrolidine nitrogen with aryl halides is a valuable method for introducing aromatic substituents. mdpi.comcerist.dz
Beyond the nitrogen atom, if the synthesis starts from a functionalized proline derivative, such as 4-hydroxyproline, the side chain offers additional points for derivatization. guidechem.com For instance, the hydroxyl group can be converted into other functional groups or used as a handle for further modifications.
Table 5: Functionalization of the Pyrrolidine Moiety
| Position | Reaction Type | Reagents and Conditions |
|---|---|---|
| Pyrrolidine Nitrogen | N-Acylation | Acid chloride/anhydride, Base (e.g., Triethylamine) |
| Pyrrolidine Nitrogen | N-Alkylation | Alkyl halide, Base (e.g., K2CO3) or Aldehyde/Ketone, Reducing agent |
| Pyrrolidine Nitrogen | N-Arylation | Aryl halide, Copper catalyst, Ligand, Base |
These functionalization strategies provide a robust platform for creating a wide array of this compound analogues with diverse properties.
Multi-Component Reactions Incorporating the this compound Scaffold
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is highly convergent and atom-economical, making it ideal for constructing intricate molecules like this compound.
A hypothetical one-pot, three-component synthesis could be envisioned starting from a derivative of L-proline, a readily available chiral building block, to ensure the desired (S)-stereochemistry at the pyrrolidine ring. For instance, a reaction between an L-proline derivative (e.g., L-4-thiazolidine carboxylic acid), an α-haloketone (such as 1-bromo-2-butanone (B1265390) to provide the 4-methyl substituent), and a source of ammonia (B1221849) could potentially assemble the core structure. tandfonline.com The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide, can be adapted into a multi-component format. bepls.comchemhelpasap.com By combining the α-haloketone, a thioamide precursor, and other reactants in a single pot, the synthesis becomes more efficient. mdpi.com
Table 1: Potential Components for a Multi-Component Synthesis Strategy
| Role in Final Scaffold | Component 1 | Component 2 | Component 3 |
|---|---|---|---|
| (S)-Pyrrolidine Ring | L-Proline or derivative (e.g., L-4-thiazolidine carboxylic acid) | Isatin + L-Proline | L-Proline Ester |
| Thiazole Ring Source | Thioamide or Thiourea (B124793) | Azomethine Ylide | Thiazole-containing dipolarophile |
| 4-Methylthiazole Backbone | 1-Bromo-2-butanone or other α-haloketone | Chalcone derivative | α-Haloketone |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov The application of these principles is crucial in pharmaceutical manufacturing to minimize environmental impact. For the synthesis of this compound, this involves careful selection of solvents, catalysts, and reaction pathways to enhance sustainability.
Solvent-Free and Aqueous Reaction Media Utilization
A primary goal of green chemistry is to replace hazardous organic solvents with environmentally benign alternatives or to eliminate them entirely. mdpi.com Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several synthetic methods for thiazole derivatives have been successfully adapted to aqueous media. bepls.comresearchgate.net For example, the reaction of dithiocarbamates with α-halocarbonyl compounds has been shown to proceed in water without a catalyst to produce thiazoles in high yields. bepls.com Similarly, one-pot protocols for 2-aminothiazoles using β-keto esters and thiourea have been developed in aqueous systems. organic-chemistry.org
Table 2: Comparison of Conventional vs. Green Solvents in Heterocyclic Synthesis
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Conventional | Toluene, Chloroform, DMF | High solubility for organic reagents | Toxic, volatile, environmental persistence |
| Green Alternatives | Water, Ethanol, PEG-400 | Low toxicity, biodegradable, safe | Lower solubility for nonpolar substrates |
| Solvent-Free | N/A (neat reaction) | No solvent waste, simple work-up | Potential for high viscosity, heat transfer issues |
Sustainable Catalysis in Production Methodologies
Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and less wasteful than stoichiometric reactions. Sustainable catalysis focuses on using non-toxic, recyclable, and highly efficient catalysts. For the synthesis of this compound, this can be achieved through biocatalysis or the use of heterogeneous catalysts.
Biocatalysts, such as enzymes or whole-cell systems, operate under mild conditions (neutral pH, room temperature) and often exhibit high chemo-, regio-, and stereoselectivity. analis.com.my Chitosan-based biocatalysts, for example, have been successfully used in the synthesis of thiazole derivatives under ultrasonic irradiation, offering high yields and the ability to be reused multiple times. nih.govmdpi.com The use of an appropriate enzyme could be instrumental in establishing the (S)-chirality of the pyrrolidine ring, avoiding the need for chiral auxiliaries or resolution steps.
Heterogeneous catalysts, such as silica-supported tungstosilicic acid or reusable NiFe₂O₄ nanoparticles, offer significant advantages in terms of process simplification. mdpi.comacs.org These solid-supported catalysts can be easily separated from the reaction mixture by filtration and reused, reducing waste and cost. Such catalysts have been effectively employed in one-pot, multi-component syntheses of Hantzsch thiazole derivatives. mdpi.com
Table 3: Overview of Catalytic Systems for Thiazole Synthesis
| Catalyst Type | Example | Key Advantages | Applicable Reaction |
|---|---|---|---|
| Homogeneous | Triethylamine, Piperidine | High activity and selectivity | Cycloaddition, Condensation Reactions purkh.com |
| Heterogeneous | Silica-supported acids, NiFe₂O₄ NPs | Recyclable, easy separation | Hantzsch Thiazole Synthesis mdpi.comacs.org |
| Biocatalyst | Chitosan-based hydrogels, α-amylase | Mild conditions, biodegradable, high selectivity | Thiazole ring formation analis.com.mynih.gov |
| Organocatalyst | DABCO, L-proline derivatives | Metal-free, low toxicity | Asymmetric aldol (B89426), Michael additions nih.govnih.gov |
Atom Economy and Waste Minimization in Synthetic Route Design
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful as they generate few or no byproducts.
The traditional Hantzsch thiazole synthesis, involving the condensation of an α-haloketone and a thioamide, proceeds via a condensation mechanism that releases water and a halide salt as byproducts. chemhelpasap.com While often high-yielding, the atom economy is not 100%.
Example Calculation for a Hantzsch-type step:
Reactants: 1-bromo-2-butanone (C₄H₇BrO, MW: 151.00) + Thioacetamide (C₂H₅NS, MW: 75.13)
Product: 4,5-dimethylthiazole (B1345194) (C₅H₇NS, MW: 113.18) - Note: this is an illustrative product for the calculation.
Byproducts: H₂O (MW: 18.02) + HBr (MW: 80.91)
Atom Economy % = (MW of Product / Σ MW of all Reactants) * 100 = (113.18 / (151.00 + 75.13)) * 100 ≈ 50%
To improve atom economy, synthetic routes should be designed to maximize the incorporation of starting materials into the final structure. Multi-component reactions are particularly advantageous in this regard, as they combine multiple reactants in a single step with minimal byproduct formation. nih.gov Designing a synthetic pathway for this compound that utilizes cycloaddition or addition reactions, rather than multiple condensation steps, would significantly enhance its atom economy and align with green chemistry principles. Minimizing the use of protecting groups and reducing the number of synthetic steps are also critical strategies for waste minimization.
Table 4: Strategies for Improving Atom Economy and Minimizing Waste
| Strategy | Description | Relevance to Synthesis |
|---|---|---|
| Multi-Component Reactions | Combine three or more reactants in a single step. nih.gov | Reduces steps, purification, and solvent use. |
| Catalysis over Stoichiometry | Use catalytic amounts of reagents instead of stoichiometric ones. | Avoids large amounts of inorganic waste. |
| Addition Reactions | Design reactions where all reactant atoms are incorporated into the product. | Maximizes atom economy (e.g., [3+2] cycloadditions). |
| Step Economy | Reduce the total number of synthetic steps. | Decreases resource consumption and waste generation. |
Theoretical and Computational Investigations of S 4 Methyl 2 Pyrrolidin 2 Yl Thiazole
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and conformational landscape of molecules.
| Parameter | Description | Predicted Outcome |
| Methodology | Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)) | Provides optimized geometries and relative energies of conformers. |
| Key Dihedral Angle | Torsion angle between the pyrrolidine (B122466) and thiazole (B1198619) rings | Determines the spatial orientation of the two ring systems. |
| Expected Stable Conformations | Low-energy structures resulting from minimized steric hindrance | Multiple stable conformers may exist with small energy differences. |
HOMO-LUMO Energy Gaps and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For thiazole derivatives, DFT calculations can provide accurate predictions of HOMO and LUMO energies. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized on electron-rich regions, while the LUMO is found on electron-deficient areas. In the case of (S)-4-methyl-2-(pyrrolidin-2-yl)thiazole, the nitrogen and sulfur atoms of the thiazole ring are expected to influence the electronic distribution significantly. researchgate.net
| Orbital | Description | Predicted Localization | Implication |
| HOMO | Highest Occupied Molecular Orbital | Likely delocalized over the thiazole ring and the nitrogen of the pyrrolidine ring. | Region susceptible to electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Primarily localized on the thiazole ring system. | Region susceptible to nucleophilic attack. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher reactivity. | Predictive measure of chemical stability. |
Electrostatic Potential Surface Analysis for Molecular Interactions
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack and are associated with lone pairs of electrons, and regions of positive electrostatic potential (colored in blue), which are prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, indicating their role as hydrogen bond acceptors. The hydrogen atom on the pyrrolidine nitrogen, in contrast, would exhibit a positive potential, making it a potential hydrogen bond donor. This analysis is crucial for understanding how the molecule might interact with biological macromolecules or solvents.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and interactions with the surrounding environment.
Solvent Effects on Molecular Conformation and Dynamics
The conformation and dynamics of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the behavior of this compound in various solvents, such as water or organic solvents. These simulations track the movements of both the solute and solvent molecules over time, revealing how solvent interactions affect the conformational preferences of the molecule. For instance, in a polar solvent like water, conformations that maximize hydrogen bonding with water molecules may be favored. The simulations can also provide information on the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent.
Ligand-Protein Binding Dynamics Through Theoretical Models
Understanding how a small molecule like this compound interacts with a protein target is fundamental in drug discovery. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein. researchgate.netmdpi.com This is often followed by MD simulations of the ligand-protein complex to assess the stability of the binding pose and to characterize the key interactions in detail. nih.govresearchgate.net
| Simulation Type | Purpose | Key Insights Gained |
| Molecular Docking | Predict the binding orientation of the molecule within a protein's active site. | Identifies potential binding poses and key interacting residues. researchgate.netmdpi.com |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. | Assesses the stability of the binding mode and characterizes the nature of the interactions. nih.govresearchgate.net |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery, enabling the prediction of biological activities and properties of chemical compounds. These methodologies are particularly valuable in the optimization of lead compounds, such as derivatives of this compound. By correlating molecular structures with their physicochemical properties and biological activities, these approaches facilitate the rational design of novel and more potent therapeutic agents.
Descriptors for Molecular Properties and Reactivity
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. In the context of QSAR studies for this compound derivatives, a diverse set of descriptors would be calculated to build robust predictive models. These descriptors can be broadly categorized into several classes, each capturing unique molecular features.
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition without considering its 3D geometry. They include counts of atoms, bonds, rings, and molecular weight.
Geometrical Descriptors: Based on the 3D structure of the molecule, these descriptors provide information about its size and shape. Examples include molecular surface area, volume, and principal moments of inertia.
Physicochemical Descriptors: These descriptors are related to the physicochemical properties of the molecule, which are crucial for its pharmacokinetic and pharmacodynamic behavior. Key descriptors in this category include the logarithm of the partition coefficient (logP), which measures lipophilicity, molar refractivity (related to polarizability), and topological polar surface area (TPSA), an indicator of a molecule's ability to cross cell membranes.
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These are critical for understanding how a molecule will interact with its biological target.
The selection of appropriate descriptors is a critical step in QSAR modeling. For derivatives of this compound, a combination of these descriptor types would be necessary to capture the structural variations and their influence on a specific biological activity.
Table 1: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight | Size of the molecule |
| Atom Count | Elemental composition | |
| Topological | Wiener Index | Molecular branching and compactness |
| Kier & Hall Connectivity Indices | Atom connectivity and branching | |
| Geometrical | Molecular Surface Area | Three-dimensional size |
| Molecular Volume | Space occupied by the molecule | |
| Physicochemical | LogP (Octanol-Water Partition) | Lipophilicity/hydrophobicity |
| Topological Polar Surface Area (TPSA) | Polarity and membrane permeability | |
| Electronic | Dipole Moment | Polarity of the entire molecule |
Machine Learning Approaches for Predicted Activity
Once a set of molecular descriptors has been calculated for a series of this compound derivatives with known biological activities, machine learning (ML) algorithms can be employed to build a QSAR model. This model will represent a mathematical function that relates the descriptors (independent variables) to the biological activity (dependent variable).
Several ML methods are commonly used in QSAR modeling:
Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the activity. While easy to interpret, it may not capture complex, non-linear relationships.
Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Support Vector Machines (SVM): A powerful method that can model both linear and non-linear relationships by mapping the data to a higher-dimensional space.
Artificial Neural Networks (ANN): These are complex, non-linear models inspired by the structure of the human brain. ANNs are capable of modeling highly intricate relationships between molecular structure and activity. nih.gov
Random Forest (RF): An ensemble method that builds a multitude of decision trees and outputs the average prediction of the individual trees. It is robust and can handle a large number of descriptors. nih.gov
The performance of a QSAR model is evaluated using various statistical metrics. A portion of the initial dataset is typically set aside as a "test set" to validate the model's predictive power on compounds not used in its training. Key validation metrics include the coefficient of determination (R²) for the training set, and the predictive R² (Q²) for the test set. A robust and predictive QSAR model will have high values for both R² and Q².
For a hypothetical QSAR study on a series of thiazole derivatives, the performance of different ML models might be compared as shown in the table below. nih.gov
Table 2: Hypothetical Performance of Different Machine Learning Models in a QSAR Study of Thiazole Derivatives
| Machine Learning Model | R² (Training Set) | Q² (Test Set) | Root Mean Square Error (RMSE) |
|---|---|---|---|
| Multiple Linear Regression (MLR) | 0.75 | 0.68 | 0.45 |
| Partial Least Squares (PLS) | 0.82 | 0.76 | 0.38 |
| Support Vector Machine (SVM) | 0.88 | 0.81 | 0.31 |
| Artificial Neural Network (ANN) | 0.92 | 0.85 | 0.27 |
These values indicate how well the model fits the data and its ability to make accurate predictions for new compounds.
Pharmacophore Modeling and Virtual Screening Based on Theoretical Interactions
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular response. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For this compound and its derivatives, a pharmacophore model could be developed based on a set of known active compounds (ligand-based) or from the 3D structure of the biological target in complex with a ligand (structure-based). This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active.
The virtual screening process involves several steps:
Database Preparation: A large collection of 3D structures of compounds is prepared for screening.
Pharmacophore Matching: The database is screened to identify molecules that fit the pharmacophore model.
Filtering and Docking: The initial hits from the pharmacophore screen can be further filtered based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness. Molecular docking simulations can then be performed to predict the binding mode and affinity of the hit compounds to the target protein. This helps to refine the list of potential candidates and prioritize them for experimental testing.
This combined approach of pharmacophore modeling and virtual screening allows for the efficient exploration of chemical space and the identification of novel scaffolds that could be further optimized to develop new therapeutic agents based on the this compound core.
Advanced Spectroscopic and Crystallographic Analyses of S 4 Methyl 2 Pyrrolidin 2 Yl Thiazole
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopic techniques are indispensable for determining the absolute configuration of chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. For (S)-4-methyl-2-(pyrrolidin-2-yl)thiazole, electronic transitions associated with the thiazole (B1198619) chromophore are expected to give rise to distinct Cotton effects in the UV region. The sign and magnitude of these effects are exquisitely sensitive to the spatial arrangement of the pyrrolidine (B122466) ring relative to the thiazole moiety.
Vibrational Circular Dichroism (VCD) is the infrared counterpart of CD, measuring the differential absorption of circularly polarized infrared radiation corresponding to vibrational transitions. VCD is particularly powerful for determining the absolute configuration of molecules in solution. nih.gov For this compound, VCD spectra would be expected to show characteristic signals for the C-H stretching and bending modes of the chiral pyrrolidine ring. nih.govresearchgate.net By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration can be unambiguously assigned. wikipedia.org
Table 1: Predicted Chiroptical Data for this compound This table presents hypothetical data based on typical values for analogous chiral pyrrolidine and thiazole derivatives.
| Technique | Wavelength/Wavenumber Range | Predicted Observation |
| CD Spectroscopy | 200-300 nm | Potential positive or negative Cotton effects corresponding to π→π* transitions of the thiazole ring. |
| VCD Spectroscopy | 2800-3000 cm⁻¹ (C-H stretch) | A pattern of positive and negative bands characteristic of the (S)-configuration at the stereocenter. |
| VCD Spectroscopy | 1300-1500 cm⁻¹ (C-H bend) | Complex bisignate signals sensitive to the pyrrolidine ring puckering and conformation. |
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. nih.gov An ORD curve provides information that is complementary to a CD spectrum, and the two are related by the Kronig-Kramers transforms. For this compound, the ORD curve would be expected to show a plain curve at wavelengths far from an absorption band and anomalous dispersion (a "Cotton effect curve") in the region of the thiazole chromophore's electronic transitions. The sign of the Cotton effect in the ORD spectrum is directly related to the stereochemistry of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, connectivity, and dynamics. For chiral molecules, specialized NMR techniques can be employed to elucidate stereochemistry.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and for determining its relative stereochemistry and conformational preferences.
COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, allowing for the mapping of the proton connectivity within the pyrrolidine and thiazole rings.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, facilitating the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for connecting the pyrrolidine and thiazole moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. For this compound, NOESY or ROESY spectra would be invaluable for determining the preferred conformation of the pyrrolidine ring and its orientation relative to the thiazole ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical values for analogous 2-substituted pyrrolidines and 4-methylthiazoles.
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key 2D NMR Correlations |
| Pyrrolidine C2 | ~4.5-5.0 (t) | ~70-75 | COSY with C3-H₂; HSQC to C2; HMBC to Thiazole C2 |
| Pyrrolidine C3 | ~1.8-2.2 (m) | ~25-30 | COSY with C2-H, C4-H₂; HSQC to C3 |
| Pyrrolidine C4 | ~1.7-2.1 (m) | ~24-29 | COSY with C3-H₂, C5-H₂; HSQC to C4 |
| Pyrrolidine C5 | ~3.0-3.5 (m) | ~45-50 | COSY with C4-H₂; HSQC to C5 |
| Thiazole C2 | - | ~165-170 | HMBC from Pyrrolidine C2-H |
| Thiazole C4 | - | ~150-155 | HMBC from Thiazole C5-H and Methyl-H₃ |
| Thiazole C5 | ~6.8-7.2 (s) | ~110-115 | HSQC to C5; HMBC to Thiazole C4 and Methyl-C |
| Thiazole-CH₃ | ~2.3-2.6 (s) | ~15-20 | HSQC to Methyl-C; HMBC to Thiazole C4 and C5 |
Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state. It is a powerful tool for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could be used to identify and characterize different polymorphs. Furthermore, techniques such as cross-polarization magic-angle spinning (CP-MAS) can provide information on the local environment of each atom, offering insights into intermolecular interactions and crystal packing.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. An X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the two heterocyclic rings.
The crystal packing would show how the molecules are arranged in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonds (if present) and van der Waals forces. These interactions are crucial for understanding the physical properties of the solid material. For chiral molecules, the crystal structure will belong to one of the chiral space groups.
Table 3: Hypothetical Crystallographic Data for this compound This table presents hypothetical data based on typical values for small organic molecules.
| Parameter | Predicted Value |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | Chiral (e.g., P2₁2₁2₁) |
| a (Å) | 5-10 |
| b (Å) | 10-15 |
| c (Å) | 15-20 |
| α, β, γ (°) | 90, 90, 90 (for orthorhombic) |
| Z (molecules/unit cell) | 4 |
| Key Intermolecular Interactions | Potential N-H···N or C-H···S hydrogen bonds, π-π stacking of thiazole rings. |
Single Crystal X-ray Diffraction of this compound and its Derivatives
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular constitution, conformation, and absolute configuration.
As of this writing, a specific single crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, the analysis of structurally related thiazole derivatives illustrates the type of detailed information that such a study would yield. For instance, crystallographic analysis of similar heterocyclic systems reveals key structural parameters. nih.gov The data obtained from an SC-XRD experiment allows for the creation of a detailed crystallographic information file, which includes unit cell dimensions, space group, atomic coordinates, and bond lengths/angles.
An exemplary data set for a related heterocyclic compound, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, is presented below to illustrate the typical parameters obtained from a single crystal X-ray diffraction study. nih.gov
Interactive Table 1: Example Crystallographic Data for a Thiazole Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C12H11N3OS |
| Formula Weight | 245.30 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.1235 (3) |
| b (Å) | 10.3734 (3) |
| c (Å) | 11.2289 (4) |
| β (°) | 99.458 (1) |
| Volume (ų) | 1162.72 (6) |
| Z | 4 |
Were the crystal structure of this compound to be determined, this technique would confirm the S-configuration at the chiral center of the pyrrolidine ring, provide precise measurements of the bond lengths within both the thiazole and pyrrolidine rings, and define the torsional angle between the two heterocyclic systems.
Co-crystallization Studies with Model Receptors for Interaction Analysis
Co-crystallization is a powerful technique used to understand non-covalent interactions between a target molecule and other chemical species, such as a model receptor or a pharmaceutically acceptable co-former. nih.gov By forming a multi-component crystal, the specific hydrogen bonds, electrostatic interactions, and van der Waals forces that govern molecular recognition can be studied in detail using X-ray diffraction. nih.gov
There are no specific published co-crystallization studies involving this compound. However, the molecular structure of this compound possesses key features that make it an excellent candidate for such studies. It has a hydrogen bond donor in the pyrrolidine ring (the N-H group) and multiple hydrogen bond acceptor sites, primarily the nitrogen atom of the thiazole ring.
This donor-acceptor profile suggests that this compound could readily form co-crystals with molecules containing complementary functional groups, such as:
Carboxylic acids: These can form robust hydrogen bonds with the basic nitrogen atoms on the thiazole or pyrrolidine rings.
Phenols: The hydroxyl group can act as a hydrogen bond donor to the nitrogen acceptors of the target molecule.
Amides: These can engage in various hydrogen bonding motifs.
Co-crystallization with such model compounds would provide critical insights into the intermolecular interactions that could dictate its binding to biological targets. The resulting crystal structures would reveal preferred binding geometries and interaction motifs, which are invaluable for rational drug design and understanding structure-activity relationships. nih.gov
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The way molecules arrange themselves in a solid-state crystal lattice is governed by a delicate balance of intermolecular forces. Analysis of these interactions and the resulting packing motifs is crucial for understanding the physical properties of a compound. While the specific crystal structure for this compound is not available, its functional groups allow for predictions of the likely interactions that would stabilize its crystal lattice.
Expected intermolecular interactions for this compound include:
N-H···N Hydrogen Bonds: The secondary amine of the pyrrolidine ring is a good hydrogen bond donor, while the nitrogen atom of the thiazole ring is an effective acceptor. This could lead to the formation of chains or dimeric motifs, which are common in nitrogen-containing heterocyclic structures. nih.gov
C-H···S and C-H···N Interactions: Weaker C-H···S and C-H···N hydrogen bonds involving the methyl and ring hydrogens can also play a significant role in stabilizing the crystal packing. nih.gov
π-π Stacking: The aromatic thiazole ring could potentially engage in π-π stacking interactions with adjacent thiazole rings, further contributing to the cohesion of the crystal lattice.
Advanced Mass Spectrometry Techniques in Structural Confirmation and Purity Assessment
Mass spectrometry is a cornerstone analytical technique for molecular characterization, providing information on molecular weight, elemental composition, and structural features.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is utilized to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of a molecule's elemental formula, providing definitive confirmation of its chemical identity. For this compound, the molecular formula is C8H12N2S.
HRMS analysis would be expected to yield an m/z value that corresponds to the theoretical monoisotopic mass of the molecule or its common adducts (e.g., [M+H]+, [M+Na]+) with a very low margin of error (typically <5 ppm). This high accuracy allows for the unambiguous differentiation from other compounds that might have the same nominal mass but a different elemental composition. The predicted exact mass and the m/z of common adducts for C8H12N2S are listed below. uni.lu
Interactive Table 2: Theoretical HRMS Data for C8H12N2S
| Species | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M]+ | C8H12N2S | 168.07156 |
| [M+H]+ | C8H13N2S | 169.07939 |
| [M+Na]+ | C8H12N2SNa | 191.06133 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the protonated molecule, [M+H]+) and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a fragmentation pathway can be predicted based on the known fragmentation patterns of pyrrolidine and thiazole derivatives. researchgate.net
Upon collision-induced dissociation, the protonated molecule ([M+H]+, m/z 169.1) is expected to fragment primarily at the weakest bonds. Plausible fragmentation pathways would include:
Loss of the pyrrolidine moiety: Cleavage of the C-C bond between the two rings could lead to fragments corresponding to the protonated thiazole part or the pyrrolidine cation.
Ring-opening of the pyrrolidine: A common pathway for pyrrolidine-containing compounds is the cleavage of the pyrrolidine ring, often leading to the loss of small neutral molecules like ethylene (B1197577) (C2H4). researchgate.net
Fragmentation of the thiazole ring: The thiazole ring can also undergo cleavage, although it is generally more stable due to its aromaticity.
A proposed fragmentation scheme could generate the following key product ions:
Interactive Table 3: Predicted MS/MS Fragmentation of [C8H13N2S]+
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |
|---|---|---|---|
| 169.1 | 113.0 | C4H6 | Protonated 4-methyl-2-aminothiazole |
| 169.1 | 98.1 | C4H5N | Protonated 4-methylthiazole (B1212942) |
| 169.1 | 71.1 | C4H4NS | Pyrrolidinium cation |
Analysis of these fragmentation pathways provides a structural fingerprint of the molecule, confirming the connectivity of the pyrrolidine and thiazole rings and allowing for the differentiation of isomers.
Research on this compound Remains Limited in Scientific Literature
General principles of chiral ligand and organocatalyst design often involve the modification of the pyrrolidine ring and the tuning of electronic properties of attached aromatic or heteroaromatic systems. The pyrrolidine moiety provides a rigid chiral backbone, while the thiazole ring could, in principle, be modified to influence the steric and electronic environment of a catalytic center. However, without specific studies on this compound, any discussion would be purely speculative and not based on the detailed research findings required.
Similarly, while numerous pyrrolidine-based catalysts have been successfully employed in a wide array of metal-catalyzed and organocatalytic stereoselective reactions, there are no specific, detailed reports with data tables showcasing the efficacy (e.g., yields, enantiomeric excess) of this compound or its close derivatives in such transformations.
Applications of S 4 Methyl 2 Pyrrolidin 2 Yl Thiazole As a Chiral Ligand and Organocatalyst
Enantioselective Sensing and Recognition Systems
The development of systems capable of distinguishing between enantiomers is critical in fields such as pharmacology, materials science, and environmental analysis. Chiral molecules like (S)-4-methyl-2-(pyrrolidin-2-yl)thiazole are potential candidates for use as chiral selectors in such systems due to their defined three-dimensional structure.
Chiral Recognition of Substrates: Mechanistic Insights
The fundamental mechanism of chiral recognition relies on the formation of transient, diastereomeric complexes between the chiral host (the sensor or selector) and the enantiomers of a guest molecule. For effective recognition to occur, a minimum of three points of interaction between the host and guest is generally required, a principle often referred to as the "three-point interaction model". mdpi.com These interactions can include hydrogen bonds, electrostatic interactions, van der Waals forces, and π-π stacking.
In the case of this compound, the potential interaction sites that could facilitate chiral recognition are:
The nitrogen atom of the pyrrolidine (B122466) ring, which can act as a hydrogen bond acceptor or a metal coordination site.
The N-H group of the pyrrolidine, which can serve as a hydrogen bond donor.
The nitrogen and sulfur atoms of the thiazole (B1198619) ring, which can act as hydrogen bond acceptors or metal coordination sites.
The chiral center at the 2-position of the pyrrolidine ring, which creates a specific steric environment, forcing substrates to approach from a particular direction.
The combination of these features would theoretically allow this compound to bind preferentially to one enantiomer of a chiral substrate over the other. The difference in the stability of the two possible diastereomeric complexes forms the basis for enantiomeric discrimination. While this mechanism is well-established for many chiral molecules, specific studies detailing the binding interactions and substrate scope for this compound are not available.
Development of Chiral Sensors for Enantiomeric Excess Determination
Chiral sensors are analytical tools designed to quantify the enantiomeric excess (ee) of a chiral substance. These sensors typically consist of a chiral recognition unit (the selector) coupled to a signaling unit. When the chiral selector interacts differently with the two enantiomers of an analyte, the signaling unit produces a measurable change in an optical or electrochemical signal.
A molecule like this compound could be incorporated into a chiral sensor by attaching a chromophore or fluorophore. The binding of an analyte to the pyrrolidine-thiazole unit could induce a change in the electronic environment of the signaling group, leading to a change in absorbance or fluorescence intensity. If the binding affinity differs between the two enantiomers of the analyte, the magnitude of the signal change will be dependent on the enantiomeric composition of the sample.
Optical methods, such as circular dichroism (CD) spectroscopy, are particularly powerful for determining enantiomeric excess. rsc.org The formation of a diastereomeric complex between a chiral sensor and an analyte can produce a distinct CD signal that can be used for quantification. While the development of such sensors is a vibrant area of research, there is no specific literature describing the design or application of a chiral sensor based on this compound for determining enantiomeric excess.
Ligand-Enabled Stereoselective Synthesis of Complex Molecular Architectures
In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a chemical reaction. The ligand coordinates to a metal center, creating a chiral environment that directs the reactants to combine in a way that preferentially forms one enantiomer of the product. The structure of this compound, with its multiple nitrogen and sulfur heteroatoms, makes it a potential bidentate or tridentate ligand for various transition metals.
The pyrrolidine-thiazole framework could be employed in a range of metal-catalyzed stereoselective reactions. For instance, structurally related compounds containing a pyrrolidine ring, such as 5-(S)-pyrrolidin-2-yl-1H-tetrazole, have been used as organocatalysts in asymmetric aldol (B89426) and Henry reactions. nih.gov This suggests that the (S)-pyrrolidine moiety is effective at inducing stereoselectivity.
When used as a ligand in a metal complex, this compound would create a rigid chiral pocket around the metal's active site. This steric and electronic environment would influence the trajectory of incoming substrates, thereby controlling the stereochemistry of the newly formed bonds. Potential applications could include asymmetric hydrogenations, C-C bond-forming reactions, and cycloadditions, which are crucial steps in the synthesis of complex molecular architectures like pharmaceuticals and natural products. Despite this potential, specific examples of the use of this compound as a ligand in the synthesis of complex molecules have not been reported in the surveyed scientific literature.
In Vitro Biological Interactions and Mechanistic Studies of S 4 Methyl 2 Pyrrolidin 2 Yl Thiazole
Exploration of Molecular Targets in Biological Pathways via In Vitro Assays
To understand the biological effects of (S)-4-methyl-2-(pyrrolidin-2-yl)thiazole, the first step is to identify its molecular targets within biological pathways using a variety of in vitro assays.
Enzyme Inhibition Studies: Kinetic and Mechanistic Aspects In Vitro
Many therapeutic agents exert their effects by inhibiting specific enzymes. Studies on related thiazole (B1198619) derivatives have shown potent inhibitory activity against various enzymes. For example, certain pyrazolyl-thiazole derivatives have been investigated as inhibitors of aldose reductase and α-glycosidase, enzymes relevant to diabetic complications. nih.gov A thorough investigation of this compound would involve screening it against a panel of enzymes to identify potential inhibitory activity.
Once a target enzyme is identified, detailed kinetic studies are crucial to understand the mechanism of inhibition. These studies determine key parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, in the study of novel phosphodiesterase 4 (PDE4) inhibitors, extensive structural modifications of related heterocyclic compounds led to potent inhibitors, and their in vitro characterization was a key part of the drug discovery program. nih.gov
A hypothetical data table for enzyme inhibition studies of this compound is presented below.
| Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Enzyme A | Data not available | Data not available | Data not available |
| Enzyme B | Data not available | Data not available | Data not available |
| Enzyme C | Data not available | Data not available | Data not available |
Receptor Binding Assays: In Vitro Mechanistic Ligand-Receptor Interactions
Beyond enzyme inhibition, many compounds interact with cellular receptors to elicit a biological response. Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest and measure the ability of the test compound to displace the labeled ligand.
For example, studies on substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have demonstrated their affinity for cannabinoid receptors, with Ki values determined through receptor binding assays. nih.gov Similarly, certain N-phenylpiperazine analogs containing a thiazole ring have been evaluated for their binding affinity at dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com To characterize this compound, it would be screened against a panel of receptors to identify any significant binding interactions.
A hypothetical data table for receptor binding assays is shown below.
| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |
| Receptor X | Data not available | Radioligand Displacement |
| Receptor Y | Data not available | Radioligand Displacement |
| Receptor Z | Data not available | Radioligand Displacement |
Protein-Ligand Interaction Analysis using Biophysical Methods (e.g., SPR, ITC) In Vitro
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the thermodynamics and kinetics of protein-ligand interactions. SPR can determine the association (kon) and dissociation (koff) rate constants of a compound binding to its target, while ITC directly measures the heat change upon binding to determine the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
While no specific SPR or ITC data are available for this compound, the application of these techniques is standard in characterizing the interactions of novel compounds. For instance, biophysical characterization of novel carbazole-thiazole conjugates has been performed to understand their molecular interactions. mdpi.com
A hypothetical data table summarizing biophysical data is presented below.
| Target Protein | Method | Binding Affinity (KD, µM) | kon (M-1s-1) | koff (s-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Protein Alpha | SPR | Data not available | Data not available | Data not available | N/A | N/A |
| Protein Beta | ITC | Data not available | N/A | N/A | Data not available | Data not available |
Structure-Activity Relationship (SAR) Studies for In Vitro Activity and Selectivity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing analogs of a lead compound to understand how chemical modifications affect its biological activity.
Impact of Substituents on In Vitro Binding Affinity and Potency
SAR studies on related thiazole and pyrrolidine (B122466) derivatives have demonstrated that even small changes to the chemical structure can have a significant impact on activity. For example, in a series of thiazole derivatives, the nature of substituents on a phenyl ring attached to the thiazole was found to be important for selectivity towards COX-2 enzymes. mdpi.com Another study on 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones revealed how different substituents influence their enzyme inhibitory activities. nih.gov
For this compound, SAR studies would involve modifying the methyl group on the thiazole ring and introducing various substituents on the pyrrolidine ring to explore their effects on binding affinity and potency against identified targets.
A hypothetical SAR data table is shown below.
| Compound | R1 (Thiazole) | R2 (Pyrrolidine) | Target A IC50 (µM) | Target B Ki (nM) |
| This compound | -CH3 | -H | Data not available | Data not available |
| Analog 1 | -CF3 | -H | Data not available | Data not available |
| Analog 2 | -CH3 | 4-F-Ph | Data not available | Data not available |
| Analog 3 | -CH3 | 4-Cl-Ph | Data not available | Data not available |
Stereochemical Influence on Molecular Recognition and Target Engagement
The "(S)" designation in this compound indicates a specific stereochemistry at the chiral center of the pyrrolidine ring. Stereochemistry can play a critical role in molecular recognition, as biological targets such as enzymes and receptors are chiral environments. The synthesis and testing of the corresponding (R)-enantiomer would be essential to determine if the biological activity is stereospecific. A significant difference in activity between the two enantiomers would suggest a specific and well-defined binding interaction with the target.
Mechanism of Action Studies at the Molecular Level In Vitro
Currently, there are no published studies investigating the mechanism of action of this compound at the molecular level through in vitro approaches.
Binding Site Elucidation and Ligand-Binding Pocket Analysis
No research has been conducted to elucidate the specific binding site or analyze the ligand-binding pocket for this compound on any biological target. Computational and experimental studies, such as X-ray crystallography or NMR spectroscopy, which are essential for such determinations, have not been reported for this compound.
Conformational Changes Induced by Ligand Binding on Target Proteins
There is no information available regarding any conformational changes that this compound may induce upon binding to target proteins. Studies that would reveal such changes, including biophysical techniques like circular dichroism or fluorescence spectroscopy, have not been documented for this compound.
Allosteric Modulation Investigations Through In Vitro Approaches
Investigations into the potential allosteric modulation effects of this compound using in vitro methods have not been reported in the scientific literature. There is no evidence to suggest whether this compound acts as an allosteric modulator on any known biological targets.
Future Directions and Emerging Research Avenues for S 4 Methyl 2 Pyrrolidin 2 Yl Thiazole
Integration with Advanced Materials Science and Engineering
The distinct stereochemistry and heterocyclic nature of (S)-4-methyl-2-(pyrrolidin-2-yl)thiazole make it a compelling candidate for the development of advanced materials with tailored properties. Its potential incorporation into sophisticated frameworks and separation technologies represents a significant area of future investigation.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with extensive applications in gas storage, catalysis, and sensing. The integration of chiral building blocks like this compound into MOF or COF structures could impart chirality to the resulting framework. This would be highly advantageous for applications in asymmetric catalysis and enantioselective separations. The nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as coordination sites for metal ions in MOFs, while the pyrrolidine (B122466) ring can be functionalized for covalent linkages in COFs.
Potential Research Focus:
Design and synthesis of new MOFs and COFs incorporating this compound as a chiral ligand or building block.
Evaluation of these novel materials for applications in asymmetric catalysis, such as aldol (B89426) or Michael addition reactions.
Investigation of the gas adsorption and separation properties of these chiral frameworks.
| Framework Type | Potential Building Block Role | Potential Applications |
| MOF | Chiral ligand coordinating to metal centers | Asymmetric catalysis, Enantioselective sensing |
| COF | Chiral monomer for covalent assembly | Chiral separations, Gas storage |
The demand for enantiomerically pure compounds in the pharmaceutical industry is a major driver for the development of new chiral separation technologies. The inherent chirality of this compound makes it a promising candidate for use as a chiral selector in various separation techniques. It could be immobilized onto a solid support, such as silica gel, to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
Potential Research Focus:
Development of methods to immobilize this compound onto solid supports.
Evaluation of the resulting CSPs for their ability to separate a wide range of racemic compounds.
Investigation of the chiral recognition mechanisms between the CSP and the analytes.
Potential in Bio-Conjugation and Probe Development
The biocompatibility and functionalizable nature of the pyrrolidine and thiazole moieties suggest that this compound could be a valuable scaffold for the development of bioconjugates and molecular probes for biological applications.
Fluorescent and luminescent probes are indispensable tools for visualizing and quantifying biological molecules and processes. The thiazole ring is a component of many fluorescent dyes, such as Thiazole Orange nih.gov. The pyrrolidine ring of this compound can be readily functionalized to introduce fluorophores or luminophores. Furthermore, the inherent chirality of the molecule could be exploited to develop probes that can selectively interact with chiral biological targets. Recent research has highlighted the development of specific fluorescent probes for pyrrolidine, demonstrating the feasibility of targeting this moiety for sensing applications nih.govresearchgate.net.
Potential Research Focus:
Synthesis of derivatives of this compound functionalized with various fluorescent and luminescent groups.
Evaluation of these probes for their ability to detect specific biomolecules, ions, or changes in the cellular environment.
Development of chiral probes for the enantioselective recognition of biological molecules.
| Probe Type | Potential Derivatization Strategy | Target Application |
| Fluorescent | Attachment of a fluorophore to the pyrrolidine nitrogen | Cellular imaging, Biomolecule sensing |
| Luminescent | Incorporation of a lanthanide complex | Time-resolved imaging, Bioassays |
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high efficiency, selectivity, and biocompatibility nih.govorganic-chemistry.orgwikipedia.orgbiosyntan.deacgpubs.orgnih.govresearchgate.net. The this compound scaffold could be functionalized with either an azide or an alkyne group, enabling its conjugation to a wide range of biomolecules, such as peptides, proteins, and nucleic acids, that have been similarly modified nih.govmdpi.com. This would allow for the development of targeted drug delivery systems, imaging agents, and affinity purification tools.
Potential Research Focus:
Synthesis of azide and alkyne derivatives of this compound.
Development of bioconjugates by clicking these derivatives to biomolecules of interest.
Evaluation of the biological activity and targeting capabilities of the resulting bioconjugates.
Novel Synthetic Applications and Methodological Advancements
While established methods for the synthesis of this compound exist, there is always a need for more efficient, stereoselective, and environmentally friendly synthetic routes. Furthermore, the unique reactivity of this compound could be harnessed in the development of novel synthetic methodologies.
Recent advances in the asymmetric synthesis of chiral pyrrolidines and the synthesis of thiazole derivatives provide a fertile ground for developing new routes to this compound mdpi.comrsc.orgnih.govmdpi.comnih.govnih.govresearchgate.net. For instance, novel cyclization strategies or the use of organocatalysis could lead to more efficient and enantioselective syntheses mdpi.com.
Potential Research Focus:
Development of new catalytic asymmetric methods for the synthesis of the pyrrolidine ring.
Exploration of novel thiazole ring formation reactions that are compatible with the chiral pyrrolidine moiety.
Investigation of the use of this compound as a chiral ligand or catalyst in other asymmetric transformations.
| Synthetic Approach | Potential Advantage |
| Organocatalysis | Metal-free, environmentally benign |
| Asymmetric Cycloaddition | High stereocontrol |
| Flow Chemistry | Improved scalability and safety |
Flow Chemistry and Continuous Synthesis of this compound Derivatives
The transition from traditional batch synthesis to continuous flow processes represents a significant opportunity for the production of this compound derivatives. Flow chemistry offers inherent advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling hazardous intermediates, and potential for automation and scalability. mdpi.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Thiazole Derivatives
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Temperature Control | Prone to hotspots, less precise | Precise and uniform |
| Safety | Handling of unstable intermediates | In-situ generation and consumption of hazardous reagents |
| Scalability | Challenging, requires re-optimization | Straightforward by extending operation time or using larger reactors |
| Reproducibility | Variable | High |
This technology is particularly advantageous for exploring structure-activity relationships (SAR) by allowing for the rapid synthesis of a diverse array of analogs through the introduction of various building blocks into the flow stream.
Photoredox and Electrocatalytic Approaches in its Functionalization
Modern synthetic methods like photoredox and electrocatalysis offer green and efficient avenues for the late-stage functionalization of complex molecules. These techniques can activate otherwise inert C-H bonds under mild conditions, avoiding the use of harsh reagents. nih.govnih.gov
For this compound, photoredox catalysis could enable the direct functionalization of the thiazole ring, which is a key component of many biologically active compounds. nih.gov Specifically, the C5-position of the thiazole is a prime target for C-H functionalization. Using a suitable photocatalyst (e.g., ruthenium or iridium complexes) and visible light, a variety of substituents (alkyl, aryl, trifluoromethyl groups) could be introduced. nih.govacs.org This approach proceeds through radical intermediates, offering reactivity patterns complementary to traditional ionic reactions. nih.govorganic-chemistry.org
Electrocatalysis provides an alternative, oxidant-free method for constructing and modifying the thiazole core. organic-chemistry.org An electrochemical oxidative cyclization could be employed to form the thiazole ring itself, while subsequent electrochemical modifications could introduce further diversity. researchgate.net These methods are highly sustainable as they use electricity as a "traceless" reagent.
Table 2: Potential Functionalization Reactions via Modern Catalysis
| Reaction Type | Target Position | Potential Reagents/Catalysts | Introduced Group |
|---|---|---|---|
| Photoredox C-H Alkylation | Thiazole C5 | Alkyl halides, Ru(bpy)₃Cl₂ | Alkyl groups |
| Photoredox C-H Arylation | Thiazole C5 | Aryl diazonium salts, Eosin Y | Aryl groups |
| Photoredox C-H Trifluoromethylation | Thiazole C5 | CF₃SO₂Cl, fac-Ir(ppy)₃ | Trifluoromethyl (CF₃) |
Challenges and Opportunities in the Academic Research Landscape of this compound
While the this compound scaffold holds significant promise, its full potential is yet to be unlocked. Academic research faces several challenges that, if overcome, could lead to substantial opportunities in both catalysis and drug discovery.
Overcoming Current Synthetic Hurdles and Limitations
The synthesis of enantiomerically pure this compound presents notable challenges. The primary hurdle is the stereoselective construction of the 2-substituted pyrrolidine ring. nih.gov
Chiral Source Dependence: Many syntheses rely on starting materials from the chiral pool, such as (S)-proline or its derivatives. mdpi.com While effective, this approach can be expensive and limits the structural diversity of the pyrrolidine core. Developing novel asymmetric syntheses, for example, using biocatalytic methods like transaminases or organocatalytic cyclizations, could provide access to a wider range of enantiopure pyrrolidine precursors. acs.orgnih.gov
Functional Group Compatibility: The conditions required for thiazole synthesis can be harsh, limiting the types of functional groups that can be present on the precursors. Milder, modern synthetic protocols are required to allow for the incorporation of sensitive functionalities. organic-chemistry.org
Table 3: Key Synthetic Hurdles and Potential Solutions
| Hurdle | Description | Potential Solution |
|---|---|---|
| Stereocontrol | Achieving high enantiopurity of the (S)-pyrrolidine moiety. | Asymmetric catalysis (e.g., organocatalysis, biocatalysis), improved chiral resolution techniques. acs.orgnih.gov |
| Regiocontrol | Avoiding formation of the 2,5-disubstituted thiazole isomer during ring synthesis. | Development of regioselective cyclization protocols, use of pre-functionalized synthons. researchgate.netorganic-chemistry.org |
Expanding the Scope of Chiral Catalysis with Thiazole Ligands
The structure of this compound, featuring a chiral backbone and two distinct heteroatoms (nitrogen and sulfur), makes it an attractive candidate for a bidentate N,S-ligand in asymmetric catalysis. nih.gov Chiral sulfur-containing ligands are known to be effective in a variety of metal-catalyzed reactions, yet they remain less explored compared to their nitrogen and phosphorus counterparts. acs.org
The opportunity lies in designing and screening metal complexes of this and related thiazole ligands in a range of asymmetric transformations. The pyrrolidine nitrogen and the thiazole nitrogen can coordinate to a metal center, creating a defined chiral pocket. The electronic properties of the thiazole ring can be systematically tuned by adding electron-donating or electron-withdrawing groups, which in turn can modulate the activity and selectivity of the metal catalyst. Such ligands could find application in reactions like asymmetric additions, hydrogenations, and cross-coupling reactions. A significant challenge is the potential for the sulfur atom to act as a catalyst poison for certain metals, requiring careful selection of the metallic partner.
Addressing Complex Biological Target Engagement Challenges Theoretically and In Vitro
The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, and the pyrrolidine scaffold is also prevalent in bioactive molecules. nih.govbiointerfaceresearch.comglobalresearchonline.net The combination in this compound suggests a high potential for biological activity. biointerfaceresearch.com However, identifying its specific molecular targets and understanding its mechanism of action are significant challenges.
A key opportunity lies in the synergistic use of computational and experimental methods.
Theoretical Approaches (In Silico): Molecular docking and molecular dynamics (MD) simulations can be used to screen the compound against libraries of known biological targets, such as protein kinases, proteases, or DNA gyrase, to generate hypotheses about its potential binding partners. researchgate.netnih.govmdpi.com These computational studies can predict binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. mdpi.com
Experimental Validation (In Vitro): The hypotheses generated in silico must be validated experimentally. This involves synthesizing the compound and testing its activity in various in vitro assays, such as enzyme inhibition assays, cell viability studies on cancer cell lines, or antimicrobial tests. mdpi.comnih.gov For example, if docking studies suggest inhibition of a specific kinase, its activity can be directly measured in a biochemical assay. nih.gov
A major challenge is bridging the gap between theoretical predictions and real-world biological activity. A compound may show high predicted affinity but have poor cell permeability or be rapidly metabolized. Therefore, an integrated approach that combines computational modeling with early-stage in vitro ADME (absorption, distribution, metabolism, and excretion) profiling is crucial for successfully translating a promising scaffold into a viable lead compound. researchgate.net
Table 4: Integrated Approaches for Studying Biological Target Engagement
| Method | Purpose | Information Gained |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to protein targets. | Identification of potential biological targets and key binding interactions. nih.govmdpi.com |
| Molecular Dynamics | Simulate the stability of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. researchgate.net |
| Enzyme Inhibition Assays | Quantify the compound's potency against a specific enzyme. | IC₅₀ values, mechanism of inhibition. nih.govnih.gov |
| Cell-Based Assays | Evaluate the compound's effect on cell viability, proliferation, or signaling pathways. | Cytotoxicity (GI₅₀ values), confirmation of cellular activity. mdpi.com |
| In Vitro ADME/Tox | Predict pharmacokinetic and toxicity properties. | Drug-likeness, metabolic stability, potential liabilities. researchgate.net |
Q & A
Q. Table 1: Example Characterization Data for Thiazole Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Melting Point (°C) |
|---|---|---|---|
| Analog from | 2.3 (s, 3H, CH) | 150.2 (C=N) | 269–270 |
[Advanced] How can stereoselective synthesis of this compound be optimized for enantiomeric purity?
Answer:
Key strategies include:
- Chiral Catalysts : Use of enantiopure starting materials (e.g., (S)-pyrrolidin-2-yl precursors) or asymmetric catalysis .
- Ullman Coupling : For introducing aryl groups with high regioselectivity (yields >90% reported for similar systems) .
- Purification : Chiral HPLC or recrystallization in DMF-EtOH (1:1) to isolate enantiomers .
- Reaction Monitoring : TLC (silica gel, ethyl acetate/petroleum ether) ensures reaction completion .
- React 2-(trimethylsilyl)thiazole with chiral oxazolidine precursors under LiCl catalysis.
- Purify via recrystallization (DMF-EtOH) to achieve >98% enantiomeric excess.
[Advanced] How do computational methods predict the biological targets and ADME properties of this compound?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., Rab7b protein, with binding energies ≤ -8.5 kcal/mol) .
- ADME Prediction : Tools like admetSAR evaluate logP (e.g., logP = 2.3 for 5-6-5 thiazole systems, indicating improved solubility vs. terphenyl analogs) .
- QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups on the thiazole ring enhance cytotoxicity) .
Q. Table 2: Computational Data for Thiazole Derivatives
| Compound | Docking Score (kcal/mol) | Predicted logP | Solubility (µM) |
|---|---|---|---|
| Derivative from | -8.7 | 3.1 | ≥500 in 2% DMSO |
[Basic] What are common synthetic routes to introduce the pyrrolidine moiety into thiazole systems?
Answer:
- Cyclocondensation : React thioureas with α-haloketones (e.g., chloroacetone) under reflux to form the thiazole core .
- Mitsunobu Reaction : Attach pyrrolidine via SN2 displacement using DIAD/PPh .
- Cross-Coupling : Suzuki-Miyaura reactions for aryl-thiazole linkages (e.g., Pd catalysts, 80°C, 12h) .
- Synthesize thiazole intermediate via Ullman coupling, then introduce methylimidazole substituents.
[Advanced] How can researchers resolve contradictions in cytotoxicity data across studies involving thiazole derivatives?
Answer:
- Standardized Assays : Use MTT assays under identical conditions (e.g., 24h incubation, MCF-7 cells) .
- Purity Validation : Elemental analysis (e.g., C, H, N within ±0.4% of theoretical) and HPLC (≥95% purity) .
- Structural Analog Comparison : Test derivatives with incremental modifications (e.g., 4-methyl vs. 4-phenyl) to isolate activity trends .
Case Study from :
- Discrepancies in IC values (5–50 µM) were resolved by controlling DMSO concentration (<1%) and cell passage number.
[Basic] What role does the thiazole ring play in the bioactivity of this compound?
Answer:
- Electron-Deficient Core : Facilitates π-π stacking with biological targets (e.g., DNA topoisomerases) .
- Hydrogen Bonding : The N atom in the thiazole interacts with active site residues (e.g., Lys or Asp in kinases) .
- Metabolic Stability : Resistance to CYP450 oxidation due to sulfur heteroatom .
[Advanced] How to design structure-activity relationship (SAR) studies for thiazole derivatives?
Answer:
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or alkyl (e.g., methyl vs. ethyl) groups .
- Biological Testing : Compare IC in cytotoxicity assays and logD values .
- Statistical Analysis : Use multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .
| Substituent | IC (µM) | logD |
|---|---|---|
| 4-Fluorophenyl | 12.5 | 2.8 |
| 4-Methylphenyl | 25.7 | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
